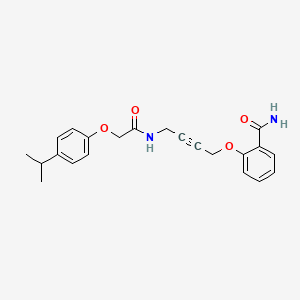

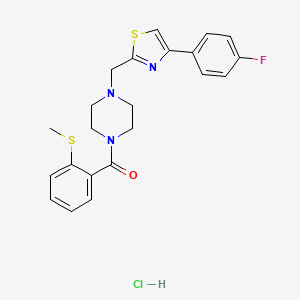

![molecular formula C17H15N3O B2406065 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-18-7](/img/structure/B2406065.png)

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have promising biological activities against various diseases.

Scientific Research Applications

Colorimetric Sensing

A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which were synthesized for colorimetric sensing applications. These compounds demonstrated significant color changes in response to fluoride anions, indicating their potential use in detecting specific ions in solutions. This research points towards the utility of similar benzamide derivatives, like 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide, in colorimetric sensing technologies (Younes et al., 2020).

Histone Deacetylase Inhibition

Andrews et al. (2008) identified a lead benzamide compound, containing a cyanopyridyl moiety, as a potent histone deacetylase (HDAC) inhibitor. The study focused on various substitutions to enhance solubility and HDAC inhibition, highlighting the potential of cyanopyridyl benzamides in cancer therapy and epigenetic research (Andrews et al., 2008).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics of a similar compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), as an ALK5 inhibitor. This compound showed potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer models. These findings suggest the possibility of this compound and related compounds in treating fibrotic diseases and cancer (Kim et al., 2008).

Synthesis and Derivative Studies

Shatsauskas et al. (2017) detailed the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. This research contributes to the understanding of the synthesis pathways and potential chemical modifications of related benzamide compounds, which can be crucial for developing new drugs and chemical sensors (Shatsauskas et al., 2017).

Electrochemical Behavior

Trazza et al. (1982) examined the electrochemical behavior of similar compounds, contributing valuable insights into their potential applications in electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .

Mode of Action

Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .

Biochemical Pathways

Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .

properties

IUPAC Name |

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILEFMMHYAFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2405988.png)

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)